DW-224a (Free base)
Overview
Description
Zabofloxacin (DW-224a Free base) is a potent and selective inhibitor of bacterial type II and IV topoisomerases . It has excellent activity against gram-positive pathogens including Steptococcus aureus, Streptococcus pyogenes, and S.pneumonia . Zabofloxacin is a novel fluoronaphthyridone quinolone that is considered as an alternative antibiotic for the treatment of quinolone-susceptible (QSSP) and quinolone-resistant gonorrhea (QRSP) .
Molecular Structure Analysis
The molecular formula of Zabofloxacin is C19H20FN5O4 . The exact mass is 401.15 and the molecular weight is 401.400 .Physical And Chemical Properties Analysis
The molecular weight of Zabofloxacin is 401.39 . The molecular formula is C19H20FN5O4 .Scientific Research Applications
Antibacterial Activity
DW-224a is a novel fluoroquinolone antibiotic agent with significant in vitro and in vivo activities. Studies have shown that DW-224a possesses potent antibacterial properties, particularly against Gram-positive bacteria, including Staphylococcus pneumoniae strains. Its activity against Gram-negative bacteria is also notable, although slightly less effective compared to some other fluoroquinolones (Kwon et al., 2006), (Kosowska-Shick et al., 2006), (Park et al., 2006).
Bactericidal Effects
DW-224a demonstrates dose-dependent bactericidal activity against various organisms. It shows enhanced efficacy at concentrations up to 4 times the minimum inhibitory concentration (MIC). DW-224a has been observed to prevent the growth of certain bacteria completely at varying concentrations, underscoring its potent bactericidal effect (Aarestrup et al., 2006).
Clinical Relevance
The clinical usefulness of DW-224a, given its potent antimicrobial and bactericidal activities, is a subject of ongoing research. Further studies are needed to establish its efficacy and potential applications in clinical settings, especially considering its broad spectrum of antimicrobial activity (Kwon et al., 2006), (Aarestrup et al., 2006).
Mechanism of Action
Safety and Hazards
The subacute toxicity and toxicokinetics of Zabofloxacin were evaluated after single and 4-week oral administration of the drug at doses of 0 (to serve as a control), 10, 30, and 90 mg/kg/d, to male and female dogs . The target organ was determined to be the thymus and testes . The absolute toxic dose of Zabofloxacin was 30 mg/kg and the level at which no adverse effects were observed was 10 mg/kg for both sexes .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPOCLHDJCAZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870251 | |
Record name | Zabofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219680-11-2 | |
Record name | Zabofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219680-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zabofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219680112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zabofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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